molecular formula C17H23NO4S B2903446 2-oxo-N-(2,4,4-trimethylpentan-2-yl)-2H-chromene-6-sulfonamide CAS No. 2415624-64-3

2-oxo-N-(2,4,4-trimethylpentan-2-yl)-2H-chromene-6-sulfonamide

Cat. No. B2903446
CAS RN: 2415624-64-3
M. Wt: 337.43
InChI Key: UGRHSWXVDGYVPT-UHFFFAOYSA-N
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Description

2-oxo-N-(2,4,4-trimethylpentan-2-yl)-2H-chromene-6-sulfonamide is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.

Scientific Research Applications

Research on 2-oxo-N-(2,4,4-trimethylpentan-2-yl)-2H-chromene-6-sulfonamide has primarily focused on its potential applications in the field of medicine. Studies have shown that this compound exhibits anti-inflammatory and analgesic properties, making it a promising candidate for the development of new drugs for the treatment of various diseases.

Mechanism of Action

The mechanism of action of 2-oxo-N-(2,4,4-trimethylpentan-2-yl)-2H-chromene-6-sulfonamide involves inhibition of the cyclooxygenase (COX) enzyme, which is responsible for the production of prostaglandins. Prostaglandins are involved in the inflammatory response and pain perception, and their inhibition by this compound results in reduced inflammation and pain.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits anti-inflammatory and analgesic effects in animal models. It has also been shown to have a low toxicity profile, indicating its potential as a safe and effective drug candidate.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-oxo-N-(2,4,4-trimethylpentan-2-yl)-2H-chromene-6-sulfonamide in lab experiments is its low toxicity profile, which allows for higher doses to be used without causing harm to the test subjects. However, one limitation is the lack of studies on its pharmacokinetics and pharmacodynamics, which may affect its efficacy as a drug candidate.

Future Directions

Future research on 2-oxo-N-(2,4,4-trimethylpentan-2-yl)-2H-chromene-6-sulfonamide could focus on its potential applications in the treatment of specific diseases, such as arthritis and cancer. Studies could also investigate its pharmacokinetics and pharmacodynamics to better understand its efficacy as a drug candidate. Additionally, research could explore the use of this compound in combination with other drugs to enhance its therapeutic effects.

Synthesis Methods

The synthesis of 2-oxo-N-(2,4,4-trimethylpentan-2-yl)-2H-chromene-6-sulfonamide involves the reaction of 2-hydroxy-3,4-dimethoxybenzaldehyde with 2,4,4-trimethylpentan-2-amine in the presence of sulfuric acid. The resulting product is then treated with sulfamic acid to form the final compound.

properties

IUPAC Name

2-oxo-N-(2,4,4-trimethylpentan-2-yl)chromene-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO4S/c1-16(2,3)11-17(4,5)18-23(20,21)13-7-8-14-12(10-13)6-9-15(19)22-14/h6-10,18H,11H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGRHSWXVDGYVPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(C)(C)NS(=O)(=O)C1=CC2=C(C=C1)OC(=O)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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